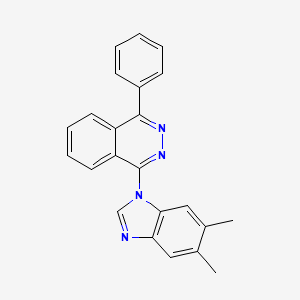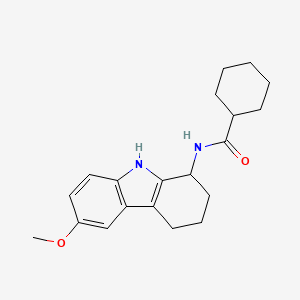
4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one, also known as edaravone, is a chemical compound with the molecular formula C₁₀H₁₀N₂O. It is a pyrazolone derivative and has been widely studied for its various applications in medicinal chemistry and industrial processes. This compound is known for its antioxidant properties and is used in the treatment of neurological disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one can be synthesized through several methods. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate. The reaction typically proceeds as follows:
Phenylhydrazine and Ethyl Acetoacetate Reaction:
Another method involves the reaction of phenylhydrazine with butanone (methyl ethyl ketone):
Phenylhydrazine and Butanone Reaction:
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes:
Raw Materials: Phenylhydrazine, ethyl acetoacetate or butanone
Reaction Conditions: Controlled temperature and pressure conditions to optimize yield
Purification: Recrystallization and filtration to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkylating agents (methyl iodide) are employed under controlled conditions.
Major Products
Oxidation: Produces oxidized pyrazolone derivatives.
Reduction: Yields hydrazine derivatives.
Substitution: Results in various substituted pyrazolone compounds with different functional groups.
Scientific Research Applications
4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Employed in the treatment of neurological disorders such as amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects.
Industry: Utilized in the production of dyes, pharmaceuticals, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its ability to scavenge free radicals and reduce oxidative stress. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with molecular pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects.
Comparison with Similar Compounds
4-Methyl-2-phenyl-1,2-dihydro-pyrazol-3-one can be compared with other pyrazolone derivatives such as:
Antipyrine: Another pyrazolone derivative used as an analgesic and antipyretic.
Aminopyrine: Known for its analgesic and anti-inflammatory properties.
Metamizole: A pyrazolone derivative with strong analgesic and antipyretic effects.
Uniqueness
This compound is unique due to its potent antioxidant properties and its specific application in treating neurological disorders. Unlike other pyrazolone derivatives, it has a well-documented mechanism of action involving free radical scavenging and neuroprotection.
Similar Compounds
- Antipyrine
- Aminopyrine
- Metamizole
- Phenylbutazone
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
IUPAC Name |
4-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-8-7-11-12(10(8)13)9-5-3-2-4-6-9/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLQKXFRHFXSDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNN(C1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156824.png)
![4-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12156825.png)
![methyl N-[4-({4-[methyl(phenyl)carbamoyl]piperidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B12156832.png)
![{7-[(3-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B12156834.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B12156839.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide](/img/structure/B12156858.png)
![N'~1~,N'~5~-bis[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12156869.png)
![5-(4-Butoxy-3-methoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12156871.png)

![2-({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B12156879.png)
![1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B12156880.png)
![3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12156886.png)

